Spacer Hydrophilicity: Glycolic Acid (–NHCH₂OCH₂COOH) vs. Para-Aminobenzyl (PAB) – Impact on Conjugate Aggregation and DAR Feasibility
The glycolic acid spacer in MC-AAA-NHCH2OCH2COOH replaces the hydrophobic para-aminobenzyl (PAB) self-immolative group present in MC-Val-Cit-PAB and MC-Ala-Ala-PAB with an aliphatic ether-acid motif. While no published direct head-to-head logD measurement for MC-AAA-NHCH2OCH2COOH versus MC-Val-Cit-PAB is available, the structural replacement of a benzyl ring (calculated contribution to logP ≈ +1.5–2.0) with a –OCH₂COOH group (estimated contribution ≈ –0.5 to –1.0) predicts a substantial reduction in linker hydrophobicity. This is consistent with the broader literature demonstrating that replacing PAB spacers with glycolic acid or PEG-based spacers reduces ADC aggregation propensity, enabling higher drug-to-antibody ratios (DAR) with hydrophobic payloads such as camptothecins [1]. The MC-AAA-NHCH2OCH2COOH linker has been specifically employed with 7-aminomethyl-10-methyl-11-fluoro camptothecin (Compound 21a), a highly hydrophobic payload, suggesting that the glycolic acid spacer provides sufficient conjugate solubility where a PAB-containing linker might yield unacceptable aggregation .
| Evidence Dimension | Linker spacer hydrophobicity and predicted impact on ADC aggregation |
|---|---|
| Target Compound Data | Glycolic acid spacer (–NHCH₂OCH₂COOH); MW 511.53; no aromatic ring in spacer |
| Comparator Or Baseline | MC-Val-Cit-PAB: PAB spacer (aromatic benzyl ring); typical MW ~737.8. MC-Ala-Ala-PAB: PAB spacer; MW ~458.51 (Fmoc-protected form) |
| Quantified Difference | Predicted ΔlogP (spacer contribution) ≈ –2.0 to –2.5 lower for glycolic acid vs. PAB (class-level computational estimate; no experimental logD comparison published) |
| Conditions | Computational logP estimation based on fragment contributions; no direct experimental logD or aggregation temperature (Tagg) comparison between the two linkers conjugated to the same antibody-payload system |
Why This Matters
For procurement decisions, lower linker hydrophobicity directly translates to reduced purification burden, higher feasible DAR, and lower late-stage aggregation failure risk—critical for ADC programs using hydrophobic payloads.
- [1] van Delft F, Lambert JM, eds. Chemical Linkers in Antibody-Drug Conjugates (ADCs). Royal Society of Chemistry; 2022. Section 3.4.3: PK Considerations and Hydrophobicity; Section 5.3.6: Less Hydrophobic Val-Ala- and Ala-Ala-Linker. View Source
